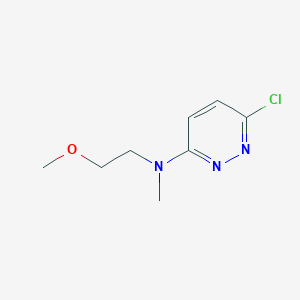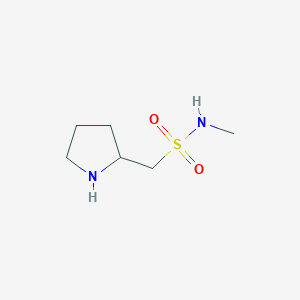![molecular formula C7H10ClN3O B1464566 2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol CAS No. 1249072-73-8](/img/structure/B1464566.png)
2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol
Overview
Description
The chemical compound “2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol” is a versatile material used in scientific research1. It exhibits unique properties that make it suitable for various applications, including drug discovery, organic synthesis, and material science1.
Synthesis Analysis
The synthesis of related compounds involves the reduction reaction of 3-chloropyrazine-2-carbonitrile in acetic acid catalyzed by Raney Nickel2. However, the specific synthesis process for “2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol” is not readily available in the retrieved sources.
Molecular Structure Analysis
The molecular structure of “2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol” is not explicitly provided in the retrieved sources. However, related compounds such as “(3-chloro-2-pyrazinyl)methanamine hydrochloride” have been mentioned3.Chemical Reactions Analysis
The specific chemical reactions involving “2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol” are not detailed in the retrieved sources. However, it’s mentioned that this compound is a useful reagent for the preparation of indazolylquinazolinones as inhibitors of human immunodeficiency virus replication4.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol” are not explicitly stated in the retrieved sources. However, related compounds such as “(3-Chloropyrazin-2-yl)methanol” have a molecular weight of 144.565.Scientific Research Applications
Antimicrobial and Antifungal Activities
- Pyrazole derivatives, including those structurally related to "2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol," have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds have shown significant activity against a variety of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their potential as leads for developing new antimicrobial agents (Hassan, 2013).
Synthesis and Biological Activity
- Novel derivatives have been synthesized for potential applications in treating infections and diseases. For instance, microwave-assisted synthesis has facilitated the creation of double-headed derivatives with promising results against microbial strains, suggesting a pathway for developing new therapeutic agents (Haggam, 2021).
Antiviral and Enzyme Inhibition
- Schiff bases derived from similar structural frameworks have been studied for their potential as inhibitors against vital enzymes in pathogenic microorganisms, including those relevant to SARS-CoV-2. Such compounds have shown good inhibitory activity, which could be pivotal in the search for treatments against viruses and other pathogens (Al‐Janabi et al., 2020).
Structural and Synthetic Applications
- The versatile chemistry of pyrazine derivatives allows for their use in synthesizing complex molecular structures, which are critical in drug development and material science. Research has shown how these compounds can serve as building blocks for creating various pharmacologically active molecules (Kukuljan et al., 2016).
Corrosion Inhibition
- Bipyrazole derivatives, closely related to the discussed compound, have been examined for their role as corrosion inhibitors, showcasing the potential of such molecules in protecting metals against corrosion, which is essential for industrial applications (Bouklah et al., 2020).
Safety And Hazards
The safety and hazards associated with “2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol” are not detailed in the retrieved sources. However, related compounds such as “(3-chloropyrazin-2-yl)methanamine hydrochloride” have safety information available, including hazard statements H302, H315, H319, H3353.
Future Directions
The future directions for “2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol” are not specified in the retrieved sources. However, given its versatility in scientific research, it could potentially be used in various applications, including drug discovery, organic synthesis, and material science1.
Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.
properties
IUPAC Name |
2-[(3-chloropyrazin-2-yl)-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-11(4-5-12)7-6(8)9-2-3-10-7/h2-3,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEHXVGXKRPYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464488.png)
![3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1464489.png)
![3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464490.png)


![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464495.png)



![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-4-oxobutanoic acid](/img/structure/B1464500.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide](/img/structure/B1464506.png)